BenchChemオンラインストアへようこそ!

3-Methylthiomorpholine 1,1-dioxide

Conformational Analysis Medicinal Chemistry Stereochemistry

3-Methylthiomorpholine 1,1-dioxide (CAS 148761-50-6, IUPAC: 3-methyl-1,4-thiazinane 1,1-dioxide) is a heterocyclic thiomorpholine sulfone building block, with a molecular formula of C₅H₁₁NO₂S and a molecular weight of 149.21 g/mol. The compound features a six-membered 1,4-thiazinane ring bearing a stereogenic 3-methyl substituent and a fully oxidized sulfur atom (sulfone, S=O₂), with a measured melting point of 40–42 °C and a predicted LogP of approximately -1.12.

Molecular Formula C5H11NO2S
Molecular Weight 149.21
CAS No. 148761-50-6
Cat. No. B2423848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthiomorpholine 1,1-dioxide
CAS148761-50-6
Molecular FormulaC5H11NO2S
Molecular Weight149.21
Structural Identifiers
SMILESCC1CS(=O)(=O)CCN1
InChIInChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3
InChIKeyQLCHHQQTWDDARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylthiomorpholine 1,1-dioxide (CAS 148761-50-6): Core Scaffold and Physicochemical Profile for Thiomorpholine-Based Drug Discovery


3-Methylthiomorpholine 1,1-dioxide (CAS 148761-50-6, IUPAC: 3-methyl-1,4-thiazinane 1,1-dioxide) is a heterocyclic thiomorpholine sulfone building block, with a molecular formula of C₅H₁₁NO₂S and a molecular weight of 149.21 g/mol. The compound features a six-membered 1,4-thiazinane ring bearing a stereogenic 3-methyl substituent and a fully oxidized sulfur atom (sulfone, S=O₂), with a measured melting point of 40–42 °C and a predicted LogP of approximately -1.12 [1]. This scaffold is the core of the World Health Organization Essential Medicine nifurtimox, an antiprotozoal agent used to treat Chagas disease and human African trypanosomiasis [2]. The 3-methyl substitution pattern is critical for downstream derivatization, influencing conformational equilibria, lipophilicity, and steric accessibility compared to isomeric 2-methyl or unsubstituted thiomorpholine 1,1-dioxide analogs [3].

Why Generic Substitution Fails: Positional Isomerism and Oxidation State in Thiomorpholine 1,1-Dioxide Building Blocks


Thiomorpholine 1,1-dioxide analogs exhibit substantial differences in physicochemical properties, conformational preferences, and biological derivatization outcomes depending on the position of the methyl substituent. The 3-methyl isomer presents a unique conformational energy landscape: the methyl group's axial/equatorial preference in the sulfone form differs significantly from the 2-methyl isomer due to distinct Me/SO syn-axial and Me/OSO gauche interactions [1]. Replacing 3-methylthiomorpholine 1,1-dioxide with its 2-methyl congener or the unsubstituted parent alters the steric and electronic environment at the reactive amine center, which can critically compromise the structure-activity relationships of downstream drug candidates, particularly those relying on the 3-methyl-1,1-dioxide scaffold present in nifurtimox [2]. Furthermore, the oxidized sulfone form is not interchangeable with the parent thiomorpholine sulfide due to polarity differences of >1 LogP unit, which affect solubility, permeability, and metabolic stability [3].

Quantitative Differentiation Evidence for 3-Methylthiomorpholine 1,1-dioxide Against In-Class Comparator Scaffolds


Conformational Equilibria of 3-Methyl vs. 2-Methyl Thiomorpholine 1,1-Dioxide: ΔG° Differences Measured by Low-Temperature ¹³C NMR

The conformational free energy difference (ΔG°) for the 3-methyl group in 3-methylthiomorpholine 1,1-dioxide (compound 15 in Gallego et al., 1993) was measured at 1.07 ± 0.08 kcal·mol⁻¹ in CD₂Cl₂ at 193 K, favoring the equatorial orientation. In contrast, the isomeric 2-methylthiomorpholine 1,1-dioxide (compound 14) exhibits a distinct ΔG° value, reflecting different steric and electronic interactions including SO/Me gauche effects [1]. This quantitative thermodynamic difference confirms that the 3-methyl sulfone scaffold occupies a distinct conformational landscape compared to the 2-methyl isomer, a property that affects the presentation of the NH group for downstream derivatization and receptor binding.

Conformational Analysis Medicinal Chemistry Stereochemistry

Lipophilicity Modulation: LogP Comparison of 3-Methylthiomorpholine 1,1-dioxide Against Unsubstituted Thiomorpholine 1,1-dioxide and the Non-oxidized Parent

The predicted partition coefficient (LogP) of 3-methylthiomorpholine 1,1-dioxide is approximately -1.12 (MolWiki predicted data), which is intermediate between the more hydrophilic unsubstituted thiomorpholine 1,1-dioxide (LogP ranges from -1.45 to +0.41 depending on prediction methodology) and the more lipophilic non-oxidized 3-methylthiomorpholine. The sulfone oxidation state increases polarity by approximately 0.5–1.0 LogP units relative to the parent sulfide, while the 3-methyl group adds approximately 0.3–0.5 LogP units of lipophilicity compared to the des-methyl thiomorpholine 1,1-dioxide [1]. This fine-tuned balance of polarity and lipophilicity is crucial for achieving optimal membrane permeability in drug candidates while retaining aqueous solubility.

Lipophilicity ADME Drug Design

Drug Scaffold Precedent: The 3-Methylthiomorpholine 1,1-dioxide Core is the Structural Foundation of the WHO-Essential Medicine Nifurtimox

3-Methylthiomorpholine 1,1-dioxide serves as the direct core scaffold of nifurtimox (CAS 23256-30-6), a nitrofuran antiprotozoal agent on the WHO Model List of Essential Medicines. Nifurtimox is synthesized via condensation of 5-nitrofurfural with 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide (the 4-amino derivative of the target compound), as described in the foundational patents DE 1170957 and US 3262930 [1]. The approved drug retains the intact 3-methyl-1,1-dioxide thiomorpholine moiety. In contrast, thiomorpholine 1,1-dioxide (CAS 39093-93-1), 2-methylthiomorpholine 1,1-dioxide, and 4-methylthiomorpholine 1,1-dioxide lack this specific substitution pattern and have not yielded FDA- or EMA-approved drug molecules bearing their core scaffold [2]. This drug scaffold precedent provides a validated starting point for medicinal chemistry programs seeking to develop new antiprotozoal agents, kinase inhibitors, or GK-GKRP disruptors.

Antiprotozoal Drug Repurposing Scaffold Validation

Differential Physicochemical Properties: Melting Point, Boiling Point, and Predicted Density of 3-Methylthiomorpholine 1,1-dioxide vs. Unsubstituted Thiomorpholine 1,1-dioxide

3-Methylthiomorpholine 1,1-dioxide is a solid at ambient temperature with a measured melting point of 40–42 °C, a boiling point of 148 °C (at 760 mmHg), and a predicted density of 1.156 ± 0.06 g/cm³ [1][2]. In contrast, unsubstituted thiomorpholine 1,1-dioxide (CAS 39093-93-1) exhibits a higher melting point of 68–71 °C and a substantially higher boiling point of 336.2 °C (at 760 mmHg) . The lower melting point of the 3-methyl derivative indicates weaker crystal lattice packing energy, which can translate to improved solubility in organic solvents and easier handling during synthesis. The dramatic boiling point difference of approximately 188 °C reflects the lower molecular weight and reduced polarity of the methyl-substituted analog compared to the parent compound.

Physicochemical Characterization Solid-State Properties Formulation

Patent Landscape: Preferential Incorporation of the 3-Methylthiomorpholine 1,1-dioxide Scaffold in GK-GKRP Disruptor and Anticancer Agent Patents

Patent WO2012027261A1 (Amgen) discloses sulfonylpiperazine derivatives that interact with glucokinase regulatory protein (GKRP) for the treatment of type 2 diabetes, explicitly incorporating 3-methylthiomorpholine 1,1-dioxide as a key synthetic intermediate in the preparation of active compounds [1]. The medicinal chemistry optimization campaign described in J. Med. Chem. 2014 (DOI: 10.1021/jm4016747) leveraged the 3-methyl-1,1-dioxide scaffold to identify metabolically stable GK-GKRP disruptors, including the tool compound AMG-1694 and the advanced lead AMG-3969, which demonstrated statistically significant dose-dependent reduction of fed blood glucose levels in db/db mice [2]. Similarly, patent WO2016183118A1 (Bristol-Myers Squibb) discloses tricyclic compounds as anticancer agents that incorporate the 3-methylthiomorpholine 1,1-dioxide substructure [3]. These patent filings demonstrate that major pharmaceutical organizations have specifically selected the 3-methyl-1,1-dioxide scaffold over other thiomorpholine isomers for high-value therapeutic programs.

Glucokinase Diabetes Patent Analysis

Optimal Deployment Scenarios for 3-Methylthiomorpholine 1,1-dioxide Based on Verified Differential Evidence


Antiprotozoal Drug Discovery: Direct Synthesis of Nifurtimox Analogs via the Validated 3-Methyl-1,1-dioxide Scaffold

Research groups targeting Chagas disease or human African trypanosomiasis should prioritize 3-methylthiomorpholine 1,1-dioxide as the starting material for synthesizing next-generation nifurtimox analogs. The compound can be converted to the key 4-amino intermediate (4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide) for condensation with substituted furfural derivatives, directly yielding structural analogs of the WHO Essential Medicine nifurtimox [1]. This scaffold-validated approach eliminates the need for de novo ring construction and leverages the proven pharmacokinetic and toxicological profile of the nifurtimox chemotype (oral LD₅₀ in mice: 3,720 mg/kg) [2]. The 3-methyl stereocenter enables chiral resolution for enantioselective structure-activity relationship studies, a capability not available with the achiral unsubstituted thiomorpholine 1,1-dioxide scaffold.

Type 2 Diabetes Programs: GK-GKRP Disruptor Synthesis Utilizing the Amgen-Optimized Scaffold

Medicinal chemistry teams developing glucokinase regulatory protein (GKRP) disruptors for type 2 diabetes should procure 3-methylthiomorpholine 1,1-dioxide to access the same scaffold that yielded AMG-3969, a metabolically stable GK-GKRP disruptor that demonstrated statistically significant, dose-dependent fed glucose lowering in db/db mice [1]. The patent literature explicitly describes the use of 3-methylthiomorpholine 1,1-dioxide derivatives in sulfonylpiperazine conjugates as optimal GKRP-binding motifs [2]. The conformational rigidity conferred by the 3-methyl sulfone (ΔG° = 1.07 kcal·mol⁻¹ for equatorial preference) provides a defined vector for the amine substituent, enabling structure-based drug design with predictable binding orientations [3].

Oncology Research: Synthesis of Tricyclic Anticancer Agents Using the Bristol-Myers Squibb-Established Intermediate

Cancer research groups pursuing tricyclic kinase inhibitors or DNA-damaging agents can utilize 3-methylthiomorpholine 1,1-dioxide as a building block for constructing the tricyclic cores described in Bristol-Myers Squibb patent WO2016183118A1 [1]. The intermediate LogP of -1.12 positions derivatives favorably for oral bioavailability, while the sulfone group provides metabolic stability advantages over sulfide analogs through resistance to oxidative metabolism at sulfur [2]. The availability of the compound in high purity (≥95% from multiple vendors including Leyan and MolCore) [3] ensures reliable supply for structure-activity relationship campaigns requiring multigram quantities.

Conformational and Physicochemical Studies: Benchmarking the 3-Methyl Sulfone as a Model System for Heterocyclic Conformational Analysis

Physical organic chemistry laboratories investigating heterocyclic conformational equilibria can employ 3-methylthiomorpholine 1,1-dioxide as a well-characterized model system. The compound has been the subject of quantitative low-temperature ¹³C NMR conformational analysis, with established ΔG° values, chemical shift assignments, and force-field calculations (MM3) providing a robust reference for computational method validation [1]. The distinct thermal properties (mp 40–42 °C, bp 148 °C) compared to the parent thiomorpholine 1,1-dioxide (mp 68–71 °C, bp 336 °C) [2][3] make it a convenient liquid-phase reagent at moderately elevated temperatures, facilitating kinetic studies and solvent-free reactions that are impractical with the higher-melting parent compound.

Quote Request

Request a Quote for 3-Methylthiomorpholine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.